N-(2-hydroxycyclohexyl)acetamide
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Overview
Description
N-(2-hydroxycyclohexyl)acetamide: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is characterized by the presence of a hydroxy group attached to a cyclohexyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclohexyl)acetamide can be achieved through the N-acylation of amines using esters as the acyl source. A common method involves using catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. Catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields at temperatures ranging from 80–120°C . This method is cost-effective and straightforward, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves bulk manufacturing, sourcing, and procurement of the compound. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
Scientific Research Applications
N-(2-hydroxycyclohexyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocyclic systems.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Industry: Utilized in the synthesis of pharmacologically active agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclohexyl)acetamide involves the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect. This dual action contributes to its anticonvulsant properties, making it effective in raising the seizure threshold and providing protection against focal seizures . The compound interacts with molecular targets involved in ion transport and neurotransmitter systems, influencing the inhibitory and excitatory pathways in the nervous system .
Comparison with Similar Compounds
N-(4-hydroxycyclohexyl)acetamide: Similar in structure but with the hydroxy group attached to the 4-position of the cyclohexyl ring.
N-(2-hydroxycyclohexyl)acetamide derivatives: Various derivatives with modifications to the cyclohexyl or acetamide groups.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit voltage-gated sodium currents and enhance the GABA effect sets it apart from other similar compounds, making it a valuable candidate for anticonvulsant research .
Biological Activity
N-(2-hydroxycyclohexyl)acetamide is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound is characterized by a cyclohexyl group with a hydroxyl group at the 2-position, combined with an acetamide functional group. This unique structure contributes to its diverse pharmacological properties and potential therapeutic applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, particularly in models of arthritis.
- Antioxidant Effects : It has been observed to decrease oxidative stress markers, suggesting potential neuroprotective effects.
- Regulation of Signaling Pathways : this compound may modulate important signaling pathways such as RANK/RANKL, which are involved in inflammatory processes.
Comparative Analysis of Related Compounds
To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(2-hydroxyphenyl)acetamide | Hydroxyl group on phenol | Anti-inflammatory, anticancer |
N-(2-hydroxy-5-nitrophenyl)acetamide | Nitrophenol derivative | Antimicrobial |
N-(4-hydroxyphenyl)acetamide | Hydroxyl group on para-position | Analgesic properties |
N-(2-hydroxy-4-methylphenyl)acetamide | Methyl substitution on phenol | Potentially neuroprotective |
This compound | Cyclohexane structure | Unique pharmacokinetic properties |
This table illustrates that while many acetamides exhibit beneficial biological activities, the cyclohexane structure of this compound may influence its pharmacokinetics and interactions within biological systems differently compared to its phenolic counterparts.
Case Studies and Research Findings
A significant study investigated the effects of this compound in a collagen-induced arthritis (CIA) model. In this study, treatment with the compound resulted in:
- Reduction in Clinical Symptoms : Significant decreases in paw volume and arthritic scores were observed.
- Decreased Pro-inflammatory Markers : Levels of IL-1β and TNF-α were significantly reduced (p < 0.01).
- Modulation of RANK/RANKL Pathway : The expression of RANKL and associated mediators was suppressed, indicating a potential mechanism for its antiarthritic effects .
Properties
CAS No. |
62001-08-5 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(2-hydroxycyclohexyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
AGGYRMQIIFNGRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCCC1O |
Origin of Product |
United States |
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